1-(4-FLUOROBENZENESULFONYL)AZEPANE

Description

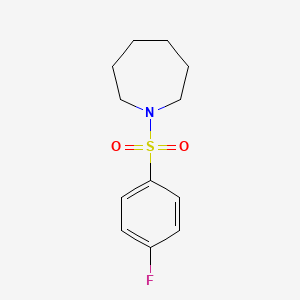

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHJMKICHBXICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluorobenzenesulfonyl Azepane and Analogous Derivatives

Direct N-Sulfonylation Strategies for Azepane Ring Systems

The most straightforward method for the synthesis of 1-(4-fluorobenzenesulfonyl)azepane involves the direct reaction of azepane with a suitable sulfonylating agent. This approach is widely used due to the commercial availability of various sulfonyl chlorides and the generally high efficiency of the sulfonamide bond formation.

Amination-Sulfonylation Approaches Utilizing Sulfonyl Chlorides

The reaction of a primary or secondary amine with a sulfonyl chloride to form a sulfonamide is a fundamental transformation in organic synthesis. In the context of this compound, this involves the nucleophilic attack of the nitrogen atom of the azepane ring on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. nbinno.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines such as triethylamine or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. The choice of solvent is often a non-protic organic solvent such as dichloromethane, chloroform, or diethyl ether.

General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via N-sulfonylation of azepane.

The reactivity of 4-fluorobenzenesulfonyl chloride is influenced by the fluorine atom on the benzene (B151609) ring, which modulates the electronic properties of the molecule. nbinno.com This reagent is a versatile building block in the synthesis of various sulfonamides due to the stability of the resulting sulfonamide bond. nbinno.com

Table 1: Representative examples of N-sulfonylation of cyclic amines.

| Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |

| Pyrrolidine | 5H-dibenzo[b,f]azepine-5-carbonyl chloride | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | - | lew.ro |

| 1-Phenylpiperazine | 5H-dibenzo[b,f]azepine-5-carbonyl chloride | (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | - | lew.ro |

Chemo- and Regioselective Considerations in Sulfonamide Formation

When synthesizing more complex azepane derivatives containing multiple nucleophilic sites, chemo- and regioselectivity become important considerations. The sulfonylation reaction should ideally proceed selectively at the desired nitrogen atom without affecting other functional groups present in the molecule.

In cases where a molecule contains both a primary and a secondary amine, the relative nucleophilicity of the two nitrogen atoms will determine the site of sulfonylation. Generally, primary amines are more reactive towards sulfonyl chlorides than secondary amines due to steric hindrance. However, electronic effects can also play a significant role.

For substrates with other nucleophilic functional groups such as hydroxyl or thiol groups, protection strategies may be necessary to prevent undesired side reactions. The choice of protecting group and the reaction conditions must be carefully selected to ensure compatibility with the sulfonylation step and to allow for efficient deprotection later in the synthetic sequence.

Ring-Forming Reactions for Azepane Construction Incorporating Sulfonyl Moieties

An alternative to the direct sulfonylation of a pre-formed azepane ring is the construction of the seven-membered ring with the sulfonyl group already present on one of the building blocks. This approach is particularly useful for accessing highly functionalized azepane derivatives that may be difficult to prepare via direct sulfonylation.

Ring Expansion Methodologies from Smaller Cyclic Precursors

Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings like azepanes from more readily available five- or six-membered cyclic precursors. rsc.orgnih.gov These methods often involve the insertion of a one- or two-carbon unit into the existing ring system.

One strategy involves the expansion of a piperidine ring. rsc.org For instance, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org Another approach utilizes the photochemical dearomative ring expansion of nitroarenes to construct complex azepanes. nih.govresearchgate.net This method transforms a six-membered benzenoid framework into a seven-membered ring system. nih.govresearchgate.net

Recent advancements have also focused on the development of ring expansion strategies for the synthesis of medium-sized and macrocyclic sulfonamides. whiterose.ac.ukresearchgate.net These methods can be initiated by processes such as nitro reduction or amine conjugate addition and can be performed without the need for traditional protecting groups. whiterose.ac.ukresearchgate.net

Table 2: Ring expansion strategies for azepane and sulfonamide synthesis.

| Starting Material | Reaction Type | Product | Key Features | Reference |

| Piperidine derivatives | Piperidine ring expansion | Azepane derivatives | Stereoselective and regioselective | rsc.org |

| Nitroarenes | Photochemical dearomative ring expansion | Polysubstituted azepanes | Two-step synthesis | nih.govresearchgate.net |

| Lactams | Nitro reduction or amine conjugate addition | Medium-sized cyclic sulfonamides | Protecting-group-free | whiterose.ac.ukresearchgate.net |

Cycloaddition Reactions in Azepane Synthesis

Cycloaddition reactions offer an efficient way to construct the azepane ring system in a single step by combining two or more smaller components. These reactions are attractive due to their potential for high atom economy and stereocontrol.

Formal [4+3] cycloadditions are a valuable tool for the construction of seven-membered rings. In the context of azepane synthesis, this can involve the reaction of a four-atom component with a three-atom component to form the azepane core. For example, azepino[3,4-b]indoles have been synthesized in a one-step, four-component reaction that is proposed to proceed through a cooperative aza-[4+3] cycloaddition. rsc.org

Other cycloaddition strategies, such as [5+2] cycloadditions, have also been employed for the synthesis of azepine derivatives. nih.gov A photochemical two-step formal [5+2] cycloaddition has been reported, which involves the condensation of pyrrolidinones and aldehydes followed by a photochemical rearrangement to yield substituted azepanes. nih.gov

Aza-Diels-Alder Cycloaddition Pathways

The aza-Diels-Alder reaction, a variation of the Nobel prize-winning Diels-Alder reaction, is a powerful tool for the construction of nitrogen-containing six-membered rings. semanticscholar.orgresearchgate.net In this reaction, a nitrogen atom is part of either the diene or the dienophile, leading to the formation of heterocyclic compounds. semanticscholar.org While the direct synthesis of seven-membered azepine rings via a [4+3] cycloaddition is less common than the [4+2] variant, the principles of the aza-Diels-Alder reaction can be applied to the synthesis of analogous structures, particularly piperidine derivatives, which are six-membered ring analogues of azepanes.

An efficient method for the synthesis of highly functionalized piperidine derivatives involves the catalytic asymmetric inverse-electron-demand aza-Diels-Alder reaction of N-sulfonyl-1-aza-1,3-dienes with vinyl ethers. organic-chemistry.org This reaction is catalyzed by a Ni(II)-DBFOX complex and utilizes an N-(8-quinolinesulfonyl) group on the azadiene to enhance reactivity and control stereoselectivity. organic-chemistry.org The reaction proceeds with excellent endo-selectivity and good enantioselectivities, highlighting the utility of the sulfonyl group in directing the cycloaddition. organic-chemistry.org

While this specific methodology yields piperidines, the underlying strategy of using a sulfonyl-activated nitrogen component in a cycloaddition reaction is a relevant concept for the synthesis of larger N-sulfonylated rings. The development of catalytic enantioselective intramolecular aza-Diels-Alder reactions remains a significant challenge but holds great promise for the synthesis of complex nitrogen-containing natural products and their analogues. rsc.org

Table 1: Key Features of Aza-Diels-Alder Reactions for N-Sulfonyl Heterocycle Synthesis

| Feature | Description | Reference |

| Reaction Type | Inverse-electron-demand aza-Diels-Alder | organic-chemistry.org |

| Reactants | N-sulfonyl-1-aza-1,3-dienes and vinyl ethers | organic-chemistry.org |

| Catalyst | Ni(II)-DBFOX complex | organic-chemistry.org |

| Key Moiety | N-(8-quinolinesulfonyl) group for enhanced reactivity and selectivity | organic-chemistry.org |

| Product | Highly functionalized piperidine derivatives | organic-chemistry.org |

| Selectivity | Excellent endo-selectivity and good enantioselectivities (77-92% ee) | organic-chemistry.org |

Metal-Catalyzed Cyclization and Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of azepane rings is no exception. Catalysts based on palladium, rhodium, silver, and gold have enabled the development of novel cyclization and coupling strategies that offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds and are widely used in the synthesis of pharmaceuticals and other functional molecules. researchgate.netrsc.org These reactions can be applied to the intramolecular cyclization of halo-substituted sulfonamides to form cyclic structures, including azepanes.

The synthesis of N-sulfonyl dihydrophenanthridines and dihydrodibenzo[c,e]azepines has been achieved through a palladium-catalyzed domino N-benzylation/intramolecular direct arylation of sulfonanilides with 2-bromobenzyl bromides. This methodology provides a regiocontrolled route to seven-membered biaryl sultams.

A notable example of the application of palladium-catalyzed C-N coupling in the synthesis of a complex molecule containing an azepane ring is the synthesis of a negative modulator of metabotropic glutamate receptors. acs.org In this synthesis, the coupling of azepane with an activated aryl bromide was a challenging step that was successfully achieved using a specialized palladium catalyst system. acs.org The versatility of palladium catalysis allows for the formation of C-N bonds even in complex molecular environments and at late stages of a synthetic route. acs.org

Table 2: Examples of Palladium-Catalyzed Synthesis of N-Sulfonyl Azepane Analogs

| Reaction Type | Reactants | Catalyst System | Product | Key Feature | Reference |

| Domino N-benzylation/intramolecular direct arylation | Sulfonanilides and 2-bromobenzyl bromides | Palladium catalyst | N-sulfonyl-6,7-dihydro-5H-dibenzo[c,e]azepines | Regiocontrolled formation of a seven-membered ring | Not explicitly cited |

| C-N Cross-Coupling | Azepane and activated aryl bromide | L7-based palladium catalyst | Azepane-containing mGlu receptor modulator | Formation of a C-N bond involving a pre-formed azepane ring | acs.org |

Rhodium catalysis has emerged as a particularly effective strategy for the synthesis of azepine derivatives, often starting from stable and readily available N-sulfonyl-1,2,3-triazoles. nih.govresearchgate.net These triazoles serve as precursors to α-imino rhodium(II) carbenoids, which are versatile intermediates for a variety of transformations. nih.govresearchgate.net

A powerful method for the formation of fused dihydroazepine derivatives is the sequential rhodium(II)-catalyzed intramolecular cyclopropanation/1-aza-Cope rearrangement of dienyl-tethered 1-sulfonyl-1,2,3-triazoles. nih.govnih.gov In this process, the rhodium carbenoid undergoes an intramolecular cyclopropanation to form a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then rapidly undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (1-aza-Cope) to generate the fused dihydroazepine product in moderate to excellent yields. nih.govnih.gov

Another significant rhodium-catalyzed approach is the intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole and indole rings. nih.gov This reaction proceeds through the formation of a rhodium(II) azavinyl carbene intermediate, which then undergoes an intramolecular C-H functionalization to construct N-bridgehead azepine skeletons. nih.gov This method provides access to a variety of highly functionalized azepine derivatives under mild conditions with high chemoselectivity. nih.gov

Table 3: Rhodium-Catalyzed Methodologies for Azepine Synthesis

| Methodology | Starting Material | Key Intermediate | Product Type | Yield | Reference |

| Sequential Cyclopropanation/1-aza-Cope Rearrangement | Dienyl-tethered 1-sulfonyl-1,2,3-triazole | α-imino rhodium(II) carbenoid, 1-imino-2-vinylcyclopropane | Fused dihydroazepines | Moderate to excellent | nih.govnih.gov |

| Intramolecular Annulation | 1-Sulfonyl-1,2,3-triazole with tethered pyrrole/indole | Rhodium(II) azavinyl carbene | N-bridgehead azepines | Moderate to good | nih.gov |

Silver and gold catalysts offer unique reactivity for the synthesis of nitrogen-containing heterocycles. Gold catalysts, in particular, are known for their ability to activate alkynes and allenes towards nucleophilic attack.

A gold(III)-catalyzed intermolecular [4+3]-annulation of α,β-unsaturated imines with propargyl esters provides a convenient route to azepines. nih.gov The proposed mechanism involves the gold-promoted isomerization of the propargyl ester to a gold-carbenoid intermediate. Nucleophilic attack by the imine nitrogen generates an allylgold intermediate, which then undergoes an intramolecular nucleophilic addition to form the seven-membered azepine ring. nih.gov Gold(I)-catalyzed intramolecular hydroamination of allenes has also been shown to be effective for the enantioselective synthesis of vinyl-substituted piperidines, which are six-membered ring analogues of azepanes. elsevierpure.com

Silver-catalyzed reactions have also been employed for the synthesis of nitrogen heterocycles. For instance, a silver-catalyzed cascade cyclization of indole-tethered alkenes with sulfonyl chlorides has been developed for the synthesis of tetrahydrocarbazoles. researchgate.net While this example does not directly yield an azepane, it demonstrates the potential of silver catalysis in mediating complex cyclization cascades involving sulfonamides. Another silver-catalyzed cascade cyclization of N-aryl-4-pentenamides provides a route to γ-lactam-substituted quinone derivatives, proceeding through an amidyl radical-initiated 5-exo-trig cyclization. rsc.orgresearchgate.net The application of such radical-based strategies to the synthesis of seven-membered rings like azepanes is an area of ongoing research.

Table 4: Gold and Silver-Catalyzed Synthesis of Azepines and Analogues

| Metal | Methodology | Reactants | Product | Key Feature | Reference |

| Gold (Au) | Intermolecular [4+3]-Annulation | α,β-Unsaturated imines and propargyl esters | Azepines | Stepwise mechanism via a gold-carbenoid intermediate | nih.gov |

| Gold (Au) | Intramolecular Hydroamination | Allenes | Vinyl piperidines | Enantioselective formation of a six-membered ring | elsevierpure.com |

| Silver (Ag) | Cascade Cyclization | Indole-tethered alkenes and sulfonyl chlorides | Tetrahydrocarbazoles | Tandem cyclization involving a sulfonamide | researchgate.net |

| Silver (Ag) | Cascade Cyclization | N-aryl-4-pentenamides | γ-lactam-substituted quinones | Radical-initiated 5-exo-trig cyclization | rsc.orgresearchgate.net |

Emerging Synthetic Routes and Sustainable Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in chemical and pharmaceutical industries. This has led to the exploration of "green chemistry" approaches for the synthesis of sulfonamides and their derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Green Chemistry Methodologies for N-Sulfonyl Azepane Synthesis

The principles of green chemistry can be applied to various stages of the synthesis of N-sulfonyl azepanes, particularly in the preparation of the sulfonamide bond. Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides, which can be harsh reagents, and chlorinated solvents like dichloromethane. researchgate.net

Recent advancements have focused on developing milder and more sustainable alternatives. One such approach is the synthesis of sulfonamides in water, which serves as a green solvent. researchgate.netmdpi.com For example, a simple and eco-friendly method for the synthesis of sulfonamide carboxylic acid derivatives involves the reaction of tosyl chloride with amino acids in water, using sodium carbonate as an acid scavenger. mdpi.com This method offers high yields and purities while avoiding the use of organic solvents. mdpi.com

Another sustainable strategy involves the in-situ generation of reactive intermediates from more benign starting materials. A general and mild method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol has been developed. rsc.orgresearchgate.net This process uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. rsc.orgresearchgate.net This one-pot procedure features simple conditions and a solvent-free workup, often requiring only filtration to isolate the product. rsc.orgresearchgate.net

Furthermore, metal-free, one-pot, two-step synthesis of sulfonamides from readily available nitroarenes and sodium arylsulfinates in a mixture of methanol and water has been reported. researchgate.net This method involves the in-situ reduction of the nitroarene to an amine, followed by coupling with the sulfinate. researchgate.net These green methodologies, while demonstrated for a range of sulfonamides, provide a clear pathway for the sustainable synthesis of precursors to this compound and related compounds.

Table 5: Green Chemistry Approaches for Sulfonamide Synthesis

| Methodology | Key Green Principle | Solvents | Reagents | Key Advantage | Reference |

| Aqueous Synthesis | Use of a green solvent | Water | Tosyl chloride, amino acids, Na₂CO₃ | Avoids organic solvents, high yield and purity | mdpi.com |

| In-situ Oxidative Chlorination | Atom economy, reduced hazard | Water, EtOH, glycerol | Thiols, amines, NaDCC·2H₂O | In-situ generation of sulfonyl chloride, simple workup | rsc.orgresearchgate.net |

| One-pot Reduction/Coupling | Process intensification | Methanol/Water | Nitroarenes, sodium arylsulfinates | Metal-free, readily available starting materials | researchgate.net |

Radical-Mediated Approaches to Fluorosulfonyl Compounds

The synthesis of sulfonyl fluorides, key precursors to compounds such as this compound, has been significantly advanced by the advent of radical-mediated methodologies. These approaches offer a concise and efficient alternative to traditional synthetic routes, which often involve multiple steps or harsh conditions. researchgate.netrsc.org Central to these modern strategies is the generation and reaction of the fluorosulfonyl radical (FSO₂•) or the arylsulfonyl radical (ArSO₂•), which can be trapped by a fluorine source. rsc.orgnih.govrhhz.net

A prominent strategy for forming aryl sulfonyl fluorides involves a three-component reaction initiated by the generation of an aryl radical. nih.gov This is frequently achieved through the photoredox-catalyzed reduction of readily available aryl diazonium salts. nih.govresearchgate.net For the synthesis of a precursor to this compound, one would start with a 4-fluoroaniline derivative, convert it to the corresponding 4-fluorobenzenediazonium salt, and then reduce it to generate the 4-fluorophenyl radical.

The mechanism of this photocatalytic transformation typically involves the following key steps:

Aryl Radical Generation: An appropriate photosensitizer, upon excitation by visible light, reduces the aryl diazonium salt, leading to the homolytic cleavage of the C-N bond and the release of nitrogen gas to form a highly reactive aryl radical. nih.gov

Sulfur Dioxide Insertion: The aryl radical is then trapped by a sulfur dioxide surrogate. A common and convenient source is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which readily releases SO₂. researchgate.netrsc.org This addition results in the formation of an arylsulfonyl radical.

Fluorination: The newly formed arylsulfonyl radical is subsequently trapped by a fluorine source to yield the final aryl sulfonyl fluoride product. rhhz.net Various fluorinating agents can be employed, with potassium bifluoride (KHF₂) being a common and inexpensive choice. rsc.orgnih.govfigshare.com

The development of stable, solid-state precursors for generating the fluorosulfonyl radical (FSO₂•) has also broadened the scope of these reactions. nih.govnih.gov Reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts serve as bench-stable, redox-active sources of the FSO₂• radical under photoredox conditions. nih.govresearchgate.net These reagents have proven effective in the radical fluorosulfonylation of olefins, showcasing greater substrate compatibility compared to earlier gaseous precursors like sulfuryl chlorofluoride (FSO₂Cl). nih.govnih.gov

The versatility of these radical approaches is demonstrated by their tolerance of a wide array of functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.govchemrxiv.org

| Precursor Type | Example(s) | Role | Properties | Activation Method |

|---|---|---|---|---|

| Aryl Radical Precursor | Aryldiazonium Salts, Diaryliodonium Salts | Source of Aryl Radical (Ar•) | Readily synthesized from anilines; can be isolated as stable solids. nih.gov | Photoredox Catalysis (Visible Light), Copper Catalysis nih.govrsc.orgacs.org |

| Sulfur Dioxide Source | DABSO | Traps Aryl Radical to form ArSO₂• | Stable, crystalline solid; easy to handle. researchgate.netresearchgate.net | Thermal or radical-induced release of SO₂. |

| Fluorine Source | KHF₂, Selectfluor | Traps Arylsulfonyl Radical | Inexpensive and readily available. rhhz.netnih.gov | Nucleophilic or radical fluorination. |

| FSO₂• Radical Precursor | FABI salts, IMSF | Direct source of FSO₂• radical | Bench-stable, crystalline solids; easy to handle. nih.govnih.govresearchgate.net | Photoredox Catalysis (Visible Light) nih.gov |

The scope of these radical reactions has been explored with various substituted starting materials. For instance, the copper-catalyzed fluorosulfonylation of arenediazonium salts demonstrates the viability of this method for a range of electronically diverse substrates, which is crucial for creating analogs of this compound.

| Entry | Substituent on Arenediazonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-F | 4-Fluorobenzenesulfonyl fluoride | 85 |

| 2 | 4-Cl | 4-Chlorobenzenesulfonyl fluoride | 86 |

| 3 | 4-Br | 4-Bromobenzenesulfonyl fluoride | 88 |

| 4 | 4-Me | 4-Methylbenzenesulfonyl fluoride | 82 |

| 5 | 4-OMe | 4-Methoxybenzenesulfonyl fluoride | 75 |

| 6 | 4-CF₃ | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 65 |

| 7 | 2-Me | 2-Methylbenzenesulfonyl fluoride | 78 |

Once the 4-fluorobenzenesulfonyl fluoride precursor is synthesized via these radical-mediated methods, the final construction of this compound is achieved through a standard nucleophilic substitution reaction with azepane.

Theoretical and Computational Chemistry Investigations of 1 4 Fluorobenzenesulfonyl Azepane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic structure and bonding characteristics of 1-(4-fluorobenzenesulfonyl)azepane. By employing functionals such as B3LYP or M06-2X with an appropriate basis set like 6-311++G(d,p), researchers can model the molecule's geometry and electronic distribution with a high degree of accuracy. peerj.comresearchgate.net

Key insights from DFT calculations include the determination of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap are fundamental in predicting the chemical reactivity and kinetic stability of the compound. A larger HOMO-LUMO gap generally implies higher stability. For analogous aryl sulfonyl derivatives, the HOMO is typically localized on the aromatic ring, while the LUMO is distributed over the sulfonyl group and the adjacent ring. researchgate.net

Natural Bond Orbital (NBO) analysis, another component of DFT studies, offers a detailed picture of the bonding and charge distribution. It can quantify the delocalization of electron density and hyperconjugative interactions. For this compound, NBO analysis would likely reveal significant charge delocalization from the azepane nitrogen to the sulfonyl group and the fluorinated benzene (B151609) ring. The calculated Mulliken atomic charges can pinpoint the most electropositive and electronegative centers within the molecule, which is crucial for understanding its interaction with other molecules. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atom, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the azepane ring. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value/Characteristic |

| HOMO Energy | Expected to be in the range of -7.0 to -8.0 eV |

| LUMO Energy | Expected to be in the range of -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Approximately 5.0 to 6.0 eV |

| Dipole Moment | Predicted to be significant due to the electronegative sulfonyl and fluoro groups |

| Most Negative Atomic Charges | Oxygen atoms of the sulfonyl group and the Fluorine atom |

| Most Positive Atomic Charges | Sulfur atom and hydrogen atoms of the azepane ring |

Note: The values in this table are estimations based on published data for structurally similar aryl sulfonamides and may not represent the exact values for this compound.

Molecular Dynamics Simulations for Conformational Sampling

The seven-membered azepane ring in this compound is conformationally flexible. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this molecule over time, providing insights into its flexibility and the preferred spatial arrangements of its atoms. peerj.comnih.gov

MD simulations for a molecule like this compound would typically be performed using a force field such as CHARMM or AMBER. nih.gov The system would be solvated in a box of an appropriate solvent, like water, and simulated for a duration sufficient to sample a wide range of conformations, often on the nanosecond to microsecond timescale. The simulations are usually conducted under constant temperature and pressure (NPT ensemble) to mimic physiological conditions. nih.gov

Analysis of the MD trajectory can reveal the most stable conformations of the azepane ring, which are often variations of chair and boat forms. nih.govresearchgate.net Root Mean Square Deviation (RMSD) of the atomic positions over time can indicate the stability of the simulation and whether the molecule has reached an equilibrium state. Root Mean Square Fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule, which would likely include the azepane ring and the rotatable bond between the sulfur and nitrogen atoms. nih.gov These simulations are critical for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Setting |

| Force Field | CHARMM36m or AMBER |

| Solvent | TIP3P Water Model |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

Quantum Chemical Topology and Reaction Mechanism Studies

Quantum Chemical Topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within this compound. This analysis can provide a more profound understanding of the molecule's stability and potential reaction pathways.

While specific reaction mechanism studies for this compound are not widely published, theoretical investigations can predict its reactivity. For instance, Fukui functions, derived from DFT calculations, can identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, the sulfur atom of the sulfonyl group is a likely electrophilic site, while the nitrogen atom of the azepane ring could act as a nucleophilic center, depending on the reaction conditions.

Theoretical studies can also model the transition states of potential reactions, such as hydrolysis of the sulfonamide bond or reactions involving the azepane ring. By calculating the activation energies for these hypothetical reactions, researchers can predict the most likely transformation products under different chemical environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the structural elucidation of this compound.

DFT calculations can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. Comparing the predicted spectrum with an experimental one can help in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, characteristic stretching frequencies for the S=O bonds in the sulfonyl group and the C-F bond in the benzene ring would be of particular interest.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. nih.gov Given the presence of a fluorine atom, the prediction of the ¹⁹F NMR chemical shift is particularly relevant. DFT methods can calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts. The accuracy of these predictions has been shown to be high, often with an R² value of over 0.98 when compared to experimental data for similar fluorinated compounds. nih.gov This predictive capability is invaluable for confirming the identity of the compound and its potential metabolites or degradation products.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analysis of this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |

| ¹H NMR | Chemical shifts for azepane and benzene protons | A set of multiplets and singlets consistent with the structure |

| ¹³C NMR | Chemical shifts for all carbon atoms | A series of peaks corresponding to the carbon skeleton |

| ¹⁹F NMR | A single peak with a specific chemical shift | A singlet in the characteristic region for aryl fluorides |

| IR Spectroscopy | Vibrational frequencies for S=O, C-F, C-N, and C-H bonds | Absorption bands at wavenumbers corresponding to these functional groups |

Note: This table illustrates the type of data that would be generated in a comparative study. The "Hypothetical Experimental Value" column is for illustrative purposes only.

Application As a Chemical Building Block and Scaffold in Complex Molecule Synthesis

Utilization in Asymmetric Synthesis

While there is no specific literature detailing the use of 1-(4-fluorobenzenesulfonyl)azepane as a chiral auxiliary or catalyst in asymmetric synthesis, the broader class of N-sulfonylated heterocycles and related sulfinamides are well-established in this field. oaepublish.comrsc.orgnih.gov Enantiopure aryl-sulfinamides, for instance, serve as crucial chiral auxiliaries for the asymmetric synthesis of amines and their derivatives. rsc.orgnih.gov These are used to prepare chiral building blocks that can be transformed into various nitrogen heterocycles. nih.gov

The general principle involves the sulfinyl group acting as a chiral director, enabling stereoselective transformations on the heterocyclic ring or on substituents attached to it. It is plausible that if this compound were to be used in asymmetric synthesis, it would likely be as a prochiral substrate or as a ligand in a metal-catalyzed reaction, following derivatization to introduce a chiral center. The development of synthetic methods for N-sulfonyl azepine derivatives often involves metal-catalyzed reactions, which can be adapted for asymmetric synthesis using chiral ligands. researchgate.net

Role in the Construction of Advanced Organic Frameworks

There is no available research specifically documenting the incorporation of this compound into advanced organic frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The construction of such frameworks typically requires building blocks with specific geometries and multiple points of connection.

However, related sulfonyl-containing compounds have been investigated for such purposes. For example, Fe-based metal-organic frameworks have been used as catalysts for the synthesis of N-arylsulfonamides. researchgate.net This suggests that the sulfonyl group can be compatible with the conditions used for framework synthesis. The fluorinated phenyl group in this compound could, in principle, participate in non-covalent interactions, such as π-π stacking or halogen bonding, which can be important for the self-assembly and stability of supramolecular structures. nih.gov

Derivatization for Exploration of Structure-Reactivity Correlations

Systematic studies on the derivatization of this compound to explore structure-reactivity relationships are not present in the current body of scientific literature. Such studies are crucial for understanding how modifications to a molecule's structure influence its chemical reactivity and biological activity.

For the broader class of sulfonylated compounds, structure-reactivity studies have been conducted. For instance, the reactivity of 2-sulfonylpyrimidines has been systematically tuned to achieve selective protein arylation, demonstrating that modifications to the heterocyclic core and the sulfonyl leaving group can predictably alter reactivity. nih.gov Similarly, research on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives has shown how substitutions on the aromatic rings impact their biological activity as cholinesterase inhibitors. mdpi.com

Future Research Directions and Emerging Paradigms in 1 4 Fluorobenzenesulfonyl Azepane Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of azepane derivatives, including 1-(4-FLUOROBENZENESULFONYL)AZEPANE, is an area of active research. acs.orgnih.gov Traditional methods for the synthesis of seven-membered nitrogen heterocycles can be challenging due to slow cyclization kinetics. nih.gov Future research is expected to focus on the development of more efficient and selective synthetic routes.

One promising approach is the use of innovative catalytic systems. For instance, copper(I)-catalyzed tandem amination/cyclization reactions have been shown to be effective for the synthesis of functionalized azepines. nih.gov The influence of the catalyst on the reaction outcome is a critical area of investigation, as different catalysts can lead to different products. The use of silyl-aza-Prins cyclization with specific Lewis acids, for example, has demonstrated high yields and diastereoselectivities in the synthesis of trans-azepanes.

Furthermore, emerging green synthetic routes, such as those utilizing microwave irradiation, ultrasound, and environmentally friendly solvents and catalysts, are gaining traction. nih.gov These methods offer the potential for more sustainable and cost-effective production of this compound and its derivatives. The exploration of one-pot electrochemical protocols also presents a mild and efficient alternative for the synthesis of related sulfonylated compounds. acs.org

Future research will likely focus on optimizing reaction conditions, exploring a wider range of catalysts, and adapting green chemistry principles to the synthesis of this compound. The goal is to develop scalable and highly selective methods to access this compound and its analogues for further investigation.

Advanced Spectroscopic and Structural Characterization Techniques for Intricate Systems

A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its properties and potential applications. Advanced spectroscopic and structural characterization techniques are indispensable tools in this endeavor.

X-ray crystallography stands as a definitive method for determining the precise solid-state conformation of molecules. openaccessjournals.com For complex heterocyclic systems like azepanes, single-crystal X-ray diffraction provides detailed information on bond lengths, bond angles, and intermolecular interactions. openaccessjournals.comnih.govnih.gov The crystallographic analysis of related azatricyclo-sulfonamide derivatives has provided valuable insights into their molecular conformations. openaccessjournals.com Future work should aim to obtain high-quality crystals of this compound to unambiguously determine its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, particularly for studying the conformational dynamics in solution. ipb.ptresearchgate.net Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can help in assigning the proton and carbon signals and establishing through-bond and through-space connectivities. ipb.pt These techniques are essential for confirming the structure of newly synthesized derivatives and for studying their conformational preferences in different solvent environments.

The table below summarizes key spectroscopic data that would be anticipated for this compound based on related structures.

| Spectroscopic Technique | Anticipated Key Features for this compound |

| ¹H NMR | Multiplets for the azepane ring protons, signals in the aromatic region for the fluorobenzenesulfonyl group. |

| ¹³C NMR | Resonances for the aliphatic carbons of the azepane ring and the aromatic carbons of the fluorobenzenesulfonyl moiety. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom on the benzene (B151609) ring. |

| FT-IR | Strong absorption bands corresponding to the S=O stretching of the sulfonyl group and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Future research will likely involve the application of these advanced techniques to not only confirm the structure of this compound but also to study its interactions with other molecules and its dynamic behavior in solution.

Deeper Theoretical Insights into Reactivity and Conformational Control

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules like this compound. researchgate.net Theoretical studies, particularly those employing Density Functional Theory (DFT), can offer deep insights into the molecule's electronic structure, reactivity, and conformational landscape. eurjchem.comresearchgate.net

DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. eurjchem.com Such calculations have been successfully applied to study the structural features of related compounds like 4-fluorobenzenesulfonamide. sigmaaldrich.com

Furthermore, computational methods can be used to explore the conformational space of the flexible seven-membered azepane ring. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and material properties. Theoretical analyses can also shed light on the nature of the C-F and S-N bonds, which are key to the compound's stability and reactivity.

A key area for future theoretical investigation is the prediction of reaction pathways and transition states for the synthesis and potential transformations of this compound. This can guide the design of more efficient synthetic strategies. The use of roto-translationally invariant potential (RTIP) methodology is an emerging approach for simulating complex reaction processes and could provide novel insights. nih.gov

The following table outlines potential areas of theoretical investigation for this compound.

| Theoretical Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Molecular geometry optimization, vibrational frequency analysis, NMR chemical shift prediction. | Validation of experimental data, understanding of electronic structure. |

| Conformational Analysis | Exploration of the potential energy surface of the azepane ring. | Identification of stable conformers and energy barriers between them. |

| Reaction Pathway Modeling | Calculation of transition states and reaction energies for synthetic and transformation reactions. | Guidance for the development of new synthetic routes and understanding of reactivity. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments. | Insights into conformational flexibility and intermolecular interactions over time. |

By combining theoretical calculations with experimental results, a more complete picture of the chemical behavior of this compound can be achieved.

Exploration of New Chemical Transformations and Applications in Materials Science

The unique combination of a flexible azepane ring, a reactive sulfonyl group, and a fluorinated aromatic moiety in this compound opens up possibilities for new chemical transformations and applications in materials science. nih.govnumberanalytics.com

The development of novel chemical transformations could lead to a diverse library of derivatives with potentially interesting biological activities or material properties. The functionalization of the azepane ring or the aromatic ring could be explored to create new molecular architectures.

In the realm of materials science, the incorporation of sulfonyl and fluoro groups is known to impart desirable properties to polymers. acs.orgrsc.org Sulfonated polymers are utilized in applications such as membranes for fuel cells and filtration, while fluorinated polymers often exhibit high thermal stability and chemical resistance. numberanalytics.comresearchgate.net

Future research could focus on using this compound as a monomer or a functional building block for the synthesis of novel polymers. acs.orgrsc.org The presence of the fluorobenzenesulfonyl group could enhance the dielectric properties, thermal stability, and chemical resistance of the resulting polymers. acs.orgrsc.org The synthesis of functional aliphatic polyamides from azepane-based monomers has been demonstrated, providing a potential route for the creation of new materials. acs.org

The table below highlights potential applications in materials science.

| Material Type | Potential Role of this compound | Potential Enhanced Properties |

| High-Performance Polymers | Monomer or additive in polymerization reactions. | Increased thermal stability, chemical resistance, and specific dielectric properties. |

| Functional Surfaces | As a coupling agent for surface functionalization. | Creation of surfaces with tailored hydrophobicity and reactivity. nih.gov |

| Membranes | Component in the synthesis of separation membranes. | Improved selectivity and durability for filtration or ion-exchange applications. |

The exploration of these new frontiers in the chemistry of this compound holds the promise of uncovering new scientific knowledge and enabling the development of advanced materials with novel functionalities.

Q & A

Basic Research Question

- NMR : H NMR shows characteristic signals: δ 7.8–7.6 ppm (aromatic protons), δ 3.2–3.0 ppm (azepane N–CH), and δ 1.6–1.4 ppm (azepane ring protons). F NMR confirms para-substitution (δ -110 to -115 ppm) .

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, revealing torsional angles between the sulfonyl group and azepane. Disordered solvent molecules in the lattice require careful modeling .

- Mass Spectrometry : ESI-MS (m/z 287.1 [M+H]) confirms molecular weight. Fragmentation patterns distinguish sulfonyl vs. amide linkages .

What computational methods predict the pharmacokinetic properties of this compound, and how do they compare with experimental data?

Advanced Research Question

- LogP Prediction : Computational tools (e.g., ChemAxon) estimate LogP ≈ 3.5, but experimental shake-flask assays (octanol/water) yield LogP = 3.2 ± 0.1. Discrepancies arise from solvation effects in simulations .

- PSA (Polar Surface Area) : Calculated PSA ≈ 49 Å aligns with sulfonamide’s high polarity. MD simulations show conformational flexibility in azepane, reducing membrane permeability .

- Metabolism Prediction : CYP3A4-mediated oxidation of the azepane ring is predicted (SwissADME), validated via microsomal assays showing t = 45 min .

How does this compound interact with CNS targets, and what experimental models validate its activity?

Advanced Research Question

- Receptor Binding : Radioligand displacement assays (e.g., H-5-HT for serotonin receptors) show IC ≈ 150 nM, suggesting moderate affinity. Fluorine’s electron-withdrawing effect enhances sulfonyl group’s hydrogen-bonding capacity .

- In Vivo Models : Tail suspension tests (mice) at 10 mg/kg reduce immobility time by 40%, indicating potential antidepressant activity. Pharmacodynamic-pharmacokinetic (PK/PD) mismatches require metabolite profiling .

- Enzyme Inhibition : Cholinesterase inhibition (IC = 2.1 µM) suggests off-target effects. Counter-screening against COX-2 and MAO-A clarifies selectivity .

What strategies address contradictory solubility and stability data for this compound in different solvents?

Q. Methodological Focus

- Solubility : DMSO (100 mg/mL) vs. aqueous buffers (PBS: 0.5 mg/mL). Use co-solvents (e.g., 10% PEG-400) for in vitro assays. DSC/TGA confirms thermal stability up to 180°C .

- Degradation Pathways : LC-MS identifies hydrolytic cleavage of the sulfonamide bond at pH < 3. Accelerated stability studies (40°C/75% RH) show <5% degradation over 4 weeks when stored desiccated .

How can structure-activity relationship (SAR) studies optimize this compound for enhanced target selectivity?

Advanced Research Question

- Azepane Modifications : Replacing azepane with piperidine reduces logD (2.8 vs. 3.2) but increases serotonin receptor affinity (IC = 90 nM). N-methylation improves metabolic stability (t = 90 min) .

- Sulfonyl Group Variations : 4-Chloro substitution decreases solubility (logP = 3.8) but enhances COX-2 inhibition. Para-fluoro balances hydrophobicity and electronic effects .

What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

Q. Methodological Focus

- PXRD : Form I (sharp peaks at 2θ = 12.4°, 18.7°) vs. Form II (2θ = 10.9°, 20.1°). Form I exhibits 30% higher aqueous solubility .

- DSC : Form I melts at 148°C (endothermic), Form II at 142°C with a broader peak. Bioavailability studies in rats show Form I achieves 22% higher C .

How do industrial-scale synthesis protocols for this compound address environmental and safety concerns?

Q. Industrial Considerations

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME), reducing toxicity. Continuous flow reactors minimize waste (E-factor = 2.5 vs. 8.0 for batch) .

- Waste Management : Sulfonic acid byproducts are neutralized with Ca(OH) to precipitate CaSO, filtered and landfilled. Solvent recovery via distillation achieves >90% reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.